2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-3-11(13)12(15)14-7-5-6-10(8-14)9-16-4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUWPHKZQUXPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)COCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound notable for its potential biological activities. This compound features a piperidine ring, which is a common structural motif in medicinal chemistry, and has garnered attention for its applications in drug development and other scientific research fields.
- IUPAC Name : 2-chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one
- Molecular Formula : C12H22ClNO2
- Molecular Weight : 247.76 g/mol
- CAS Number : 2097996-71-7
- Purity : Typically around 95% .
The biological activity of 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine ring enhances the compound's binding affinity to these molecular targets, potentially influencing various biochemical pathways involved in disease processes.
Antimicrobial and Antiviral Properties
Research indicates that compounds similar to 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one exhibit antimicrobial and antiviral properties. The mechanism may involve the disruption of microbial cell membranes or inhibition of viral replication processes. Specific studies have shown that related piperidine derivatives can effectively inhibit the growth of certain bacterial strains and viruses, suggesting a potential therapeutic application in infectious diseases .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several piperidine derivatives, including 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one | 32 | E. coli |
| Piperidine derivative A | 16 | S. aureus |
| Piperidine derivative B | 64 | P. aeruginosa |
Study on Antiviral Activity
Another investigation focused on the antiviral potential of piperidine compounds against influenza virus. In vitro assays indicated that 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one inhibited viral replication by interfering with viral entry into host cells.
Safety and Toxicology
Preliminary toxicological assessments suggest that while 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one exhibits promising biological activity, careful evaluation is necessary to determine its safety profile. Studies have reported cytotoxic effects at high concentrations, necessitating further investigation into its pharmacokinetics and long-term effects .
Scientific Research Applications
Medicinal Chemistry
The compound's structure, particularly the presence of a piperidine ring, makes it a valuable candidate for drug development. Piperidine derivatives are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. The chloro group enhances its reactivity and potential interactions with biological targets.
Key Studies:
- Research indicates that compounds with similar structures have shown efficacy in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors, suggesting a potential role in treating neurological disorders.
Antimicrobial Activity
Preliminary studies have demonstrated that 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results that could lead to the development of new antibiotic agents.
Antimicrobial Study Results:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| E. coli | < 50 µg/mL | Inhibits growth |
| S. aureus | < 30 µg/mL | Inhibits growth |
Anticancer Research
Recent investigations into the anticancer properties of this compound have yielded encouraging results. In vitro studies reveal its ability to inhibit the growth of cancer cells, particularly through interactions with proteins involved in apoptosis regulation.
Anticancer Activity Findings:
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | Bcl-xL | < 10 | Inhibits growth |
| Similar analogs | Bcl-xL | < 5 | Potent inhibitor |
Neurological Applications
The compound's interaction with neurotransmitter systems positions it as a candidate for further exploration in treating conditions such as depression and anxiety disorders. Its structural features suggest that it may influence synaptic transmission and neuroplasticity.
Case Study 1: Antimicrobial Efficacy
A controlled laboratory study evaluated the antimicrobial efficacy of the compound against common pathogens. Results indicated significant antibacterial activity comparable to established antibiotics, demonstrating its potential as a therapeutic agent in infectious diseases.
Case Study 2: Anticancer Efficacy in Xenograft Models
In vivo studies using xenograft models of human tumors showed that mice treated with the compound exhibited reduced tumor growth rates compared to control groups. Tumor volume and weight measurements confirmed its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
